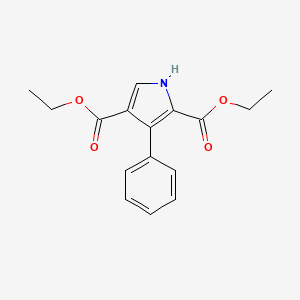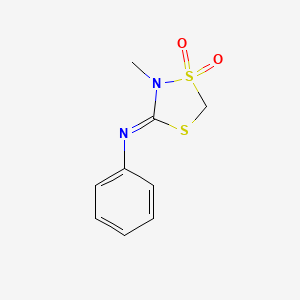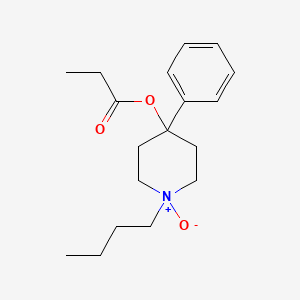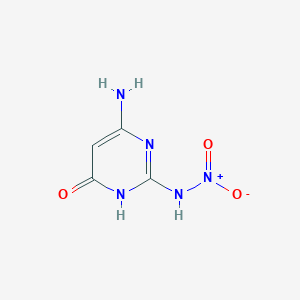
Methane;nonadecahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane;nonadecahydrate, also known as methane hydrate, is a clathrate compound where methane molecules are trapped within a crystalline structure of water. This compound is found naturally in permafrost regions and beneath the ocean floor. This compound is of significant interest due to its potential as a vast energy resource and its role in climate change .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methane;nonadecahydrate can be synthesized in the laboratory by combining methane gas with water under high pressure and low temperature conditions. The typical method involves cooling a mixture of methane and water to temperatures below 0°C and applying pressures above 30 bar to form the hydrate .
Industrial Production Methods
Industrial production of this compound is still in the experimental stages. The primary method involves extracting methane hydrate from natural deposits found in ocean sediments and permafrost regions. This process requires advanced drilling techniques and pressure management to prevent the hydrate from dissociating during extraction .
Analyse Des Réactions Chimiques
Types of Reactions
Methane;nonadecahydrate primarily undergoes dissociation reactions where the hydrate decomposes into methane gas and water. This process can be triggered by changes in temperature and pressure. Additionally, methane within the hydrate can participate in combustion reactions, producing carbon dioxide and water .
Common Reagents and Conditions
The dissociation of this compound typically occurs under conditions of reduced pressure or increased temperature. For combustion reactions, methane reacts with oxygen under high-temperature conditions to produce carbon dioxide and water .
Major Products
The major products formed from the dissociation of this compound are methane gas and water. In combustion reactions, the primary products are carbon dioxide and water .
Applications De Recherche Scientifique
Methane;nonadecahydrate has several scientific research applications:
Energy Resource: Methane hydrate is considered a potential future energy resource due to its high methane content.
Climate Studies: Research on methane hydrate helps understand its role in climate change, as methane is a potent greenhouse gas.
Biotechnology: Methanotrophic bacteria that utilize methane from hydrates are studied for their potential in biotechnological applications.
Environmental Science: Methane hydrate research contributes to understanding natural gas seepage and its environmental impacts.
Mécanisme D'action
The primary mechanism by which methane;nonadecahydrate exerts its effects is through the release of methane gas upon dissociation. This release can occur naturally due to changes in temperature and pressure or can be induced artificially. The methane released can then participate in various chemical reactions, such as combustion, contributing to energy production or environmental impacts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methane Clathrate: Similar to methane;nonadecahydrate, methane clathrate is a compound where methane is trapped within a water lattice.
Ethane Hydrate: Another clathrate compound where ethane molecules are trapped within a water structure.
Uniqueness
This compound is unique due to its high methane content and its occurrence in natural deposits. Its potential as an energy resource and its role in climate change make it a compound of significant interest compared to other hydrates .
Propriétés
Numéro CAS |
63234-16-2 |
|---|---|
Formule moléculaire |
CH42O19 |
Poids moléculaire |
358.33 g/mol |
Nom IUPAC |
methane;nonadecahydrate |
InChI |
InChI=1S/CH4.19H2O/h1H4;19*1H2 |
Clé InChI |
CWACPUXCWFMPMX-UHFFFAOYSA-N |
SMILES canonique |
C.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


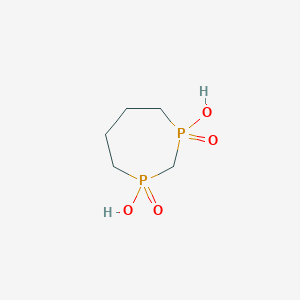
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)

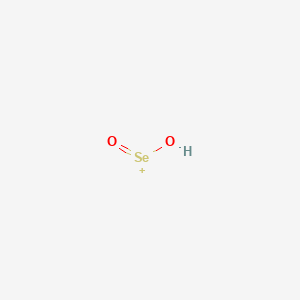



![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)

